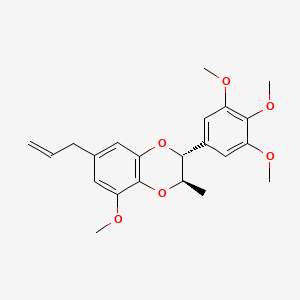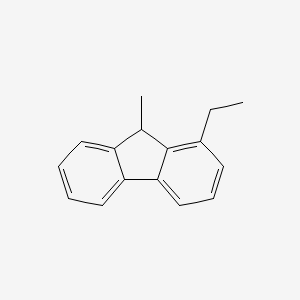
4-Acetylcyclohex-1-en-1-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylcyclohex-1-en-1-yl diethyl phosphate is an organophosphorus compound with the molecular formula C12H21O5P It is characterized by the presence of a cyclohexene ring substituted with an acetyl group and a diethyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylcyclohex-1-en-1-yl diethyl phosphate can be achieved through several methods. One common approach involves the reaction of cyclohexenone with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, with the formation of the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetylcyclohex-1-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various phosphates, alcohols, and substituted cyclohexene derivatives. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
4-Acetylcyclohex-1-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Acetylcyclohex-1-en-1-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The diethyl phosphate group can act as a phosphate donor or acceptor, influencing various biochemical pathways. The acetyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphate: A simpler analog lacking the cyclohexene and acetyl groups.
Cyclohexenone derivatives: Compounds with similar cyclohexene structures but different substituents.
Phosphonate esters: Compounds with similar phosphate ester functionalities but different organic groups.
Uniqueness
4-Acetylcyclohex-1-en-1-yl diethyl phosphate is unique due to the combination of its cyclohexene ring, acetyl group, and diethyl phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
118823-95-3 |
|---|---|
Molekularformel |
C12H21O5P |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
(4-acetylcyclohexen-1-yl) diethyl phosphate |
InChI |
InChI=1S/C12H21O5P/c1-4-15-18(14,16-5-2)17-12-8-6-11(7-9-12)10(3)13/h8,11H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
WGBTUTXRIGFGQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CCC(CC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

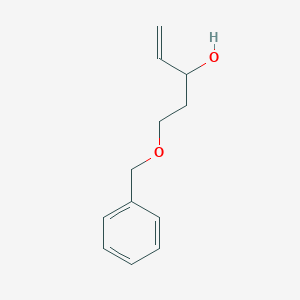
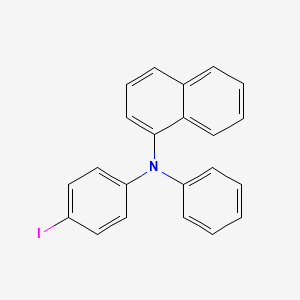
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
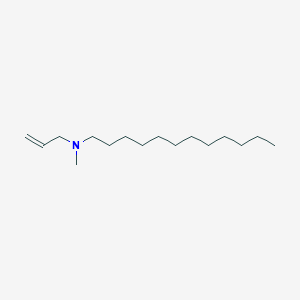
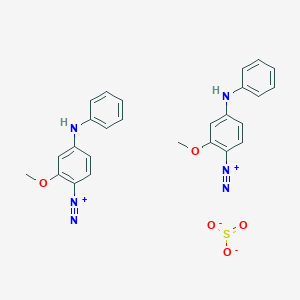
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
